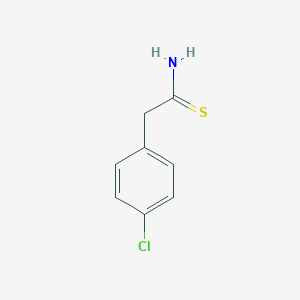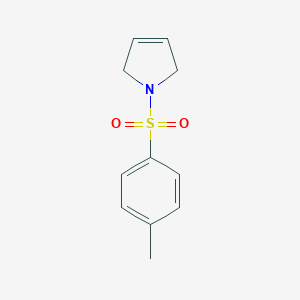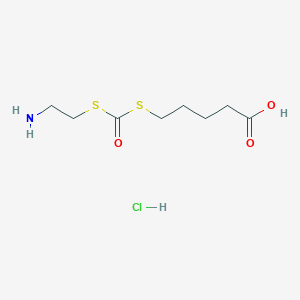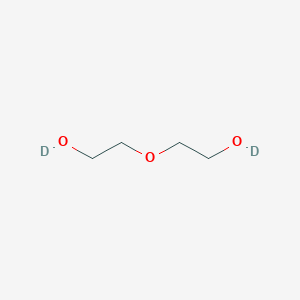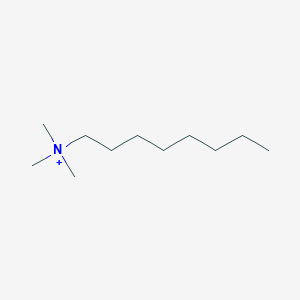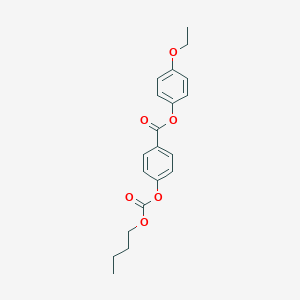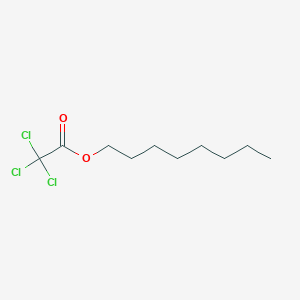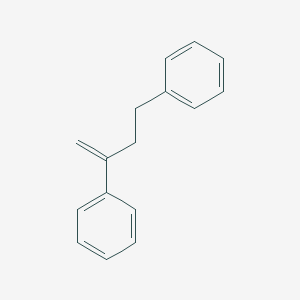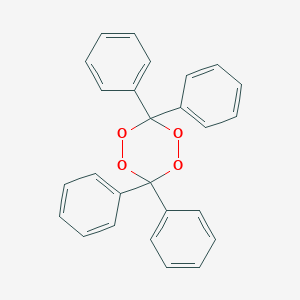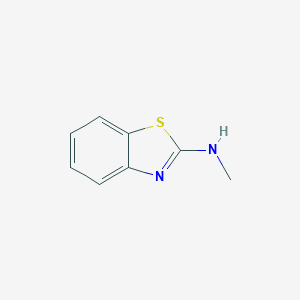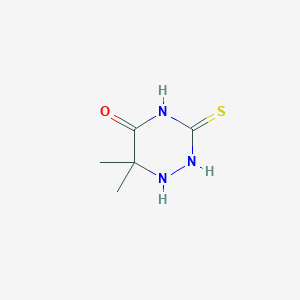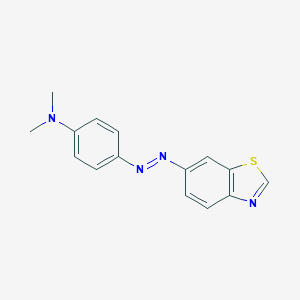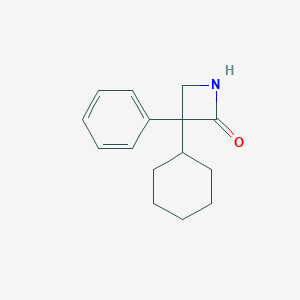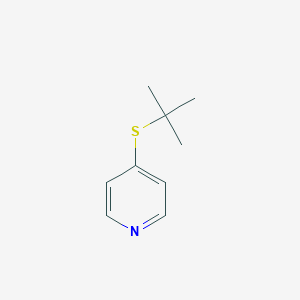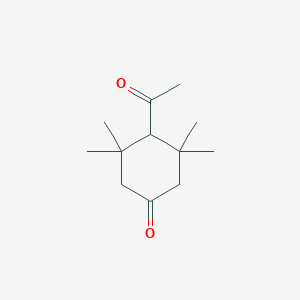
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one, also known as muscone, is a naturally occurring compound found in musk deer. It is a ketone with a unique fragrance that has been used in perfumes and fragrances for centuries. Muscone has also been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor and the NMDA receptor. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical And Physiological Effects
Muscone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. In addition, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been shown to have a positive effect on the nervous system, improving cognitive function and memory.
Advantages And Limitations For Lab Experiments
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has some limitations. It has a strong fragrance, which can interfere with experiments involving odor-sensitive organisms. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one. One area of interest is its potential as a natural insecticide and growth promoter for plants. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
Muscone can be synthesized through various methods, including the oxidation of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one alcohol and the reaction of 3,3,5,5-tetramethylcyclohexanone with acetic anhydride. The latter method is the most common and involves the use of a catalyst such as sulfuric acid.
Scientific Research Applications
Muscone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the nervous system, improving cognitive function and memory. In agriculture, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a natural insecticide and as a growth promoter for plants. In food science, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a flavoring agent.
properties
CAS RN |
16556-46-0 |
|---|---|
Product Name |
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h10H,6-7H2,1-5H3 |
InChI Key |
BFDXJNAUFLSGBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Canonical SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Other CAS RN |
16556-46-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



